molecular formula C8H10BrN B1267988 1-(4-Bromophenyl)-n-methylmethanamine CAS No. 699-03-6

1-(4-Bromophenyl)-n-methylmethanamine

Cat. No. B1267988
CAS RN: 699-03-6
M. Wt: 200.08 g/mol
InChI Key: URFJXIULELMVHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Bromophenyl)-N-methylmethanamine involves multi-step reactions that highlight the complexity and versatility of organic synthesis techniques. For instance, the preparation of 4-bromo-2,2,3-trimethyl-1-phenylphosphetan 1-oxide and its subsequent conversion demonstrate the intricate steps involved in synthesizing brominated organic compounds (Mazhar-ul-Haque et al., 1981). These processes often require careful selection of reagents and conditions to achieve the desired structural features and functionalities.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for understanding their reactivity and physical properties. Studies using X-ray crystallography provide detailed insights into the arrangement of atoms within a molecule and the spatial orientation of functional groups. For example, the analysis of crystal and molecular structures through X-ray diffraction methods reveals the geometrical configuration and intermolecular interactions that define the stability and reactivity of the compound (Demircioğlu et al., 2019).

Chemical Reactions and Properties

Brominated organic compounds participate in a variety of chemical reactions, demonstrating a wide range of reactivities due to the presence of the bromine atom. These reactions include but are not limited to, nucleophilic substitutions and coupling reactions, which are fundamental in the synthesis of more complex molecules. The presence of the bromine atom significantly influences the electronic properties of the molecule, affecting its reactivity patterns (Rizwan et al., 2018).

Physical Properties Analysis

The physical properties of brominated compounds, such as melting and boiling points, solubility, and crystal structure, are influenced by their molecular structure. The interaction between bromine atoms and other functional groups within the molecule can lead to specific packing arrangements in the solid state, affecting the compound's physical state and its behavior under different conditions (Aarthi & Raja, 2019).

Chemical Properties Analysis

The chemical properties of 1-(4-Bromophenyl)-N-methylmethanamine and similar compounds are characterized by their reactivity towards various organic and inorganic reagents. Brominated compounds are particularly noted for their role in electrophilic aromatic substitutions and cross-coupling reactions, which are cornerstone reactions in organic synthesis. The electronic effects imparted by the bromine atom play a crucial role in determining the reactivity and selectivity of these compounds in chemical transformations (Wu, Cheng, & Lu, 2006).

Scientific Research Applications

1. Antimicrobial and Antiproliferative Agents

  • Summary of Application: The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which has a similar structure, has been synthesized and studied for its antimicrobial and anticancer activities .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Synthesis of Thiocarbamate Derivatives

  • Summary of Application: The compound O-methyl-N-4-bromophenyl thiocarbamate, which has a similar structure, has been synthesized and its molecular structure was determined crystallographically .
  • Methods of Application: The synthesis, spectroscopic and crystallographic characterisation of the compound were described. Spectroscopy confirmed the formation of the compound .
  • Results or Outcomes: The C‒S and C‒N bond lengths confirm the presence of the thioamide tautomer. The thione-S and amide-N‒H atoms are syn, enabling the formation of amide-N‒H … S (thione) hydrogen bonds between the two independent molecules that generates a two-molecule aggregate via an eight-membered { … HNCS} 2 synthon .

3. Antimicrobial and Anticancer Drug Resistance

  • Summary of Application: Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

4. Photosensitizers

  • Summary of Application: Phthalocyanines modified with 1-(4-bromophenyl)ethanol, as both the racemic mixture and with each of its individual ® or (S) enantiomers, have been synthesized and characterized for some biological studies to compare their efficiency as photosensitizers .
  • Methods of Application: The synthesis and characterization of the phthalocyanines were described .
  • Results or Outcomes: The results and discussion of the study were not detailed in the search results .

5. Antimicrobial and Anticancer Drug Resistance

  • Summary of Application: Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

6. Photosensitizers

  • Summary of Application: Phthalocyanines modified with 1-(4-bromophenyl)ethanol, as both the racemic mixture and with each of its individual ® or (S) enantiomers, have been synthesized and characterized for some biological studies to compare their efficiency as photosensitizers .
  • Methods of Application: The synthesis and characterization of the phthalocyanines were described .
  • Results or Outcomes: The results and discussion of the study were not detailed in the search results .

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling, storage, and disposal .

Future Directions

This involves discussing potential applications and areas of future research for the compound .

properties

IUPAC Name

1-(4-bromophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFJXIULELMVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220178
Record name Benzenemethanamine, 4-bromo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-n-methylmethanamine

CAS RN

699-03-6
Record name Benzenemethanamine, 4-bromo-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 4-bromo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N-methylbenzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Bromobenzyl bromide (200 mg, 0.800 mmol) was added slowly to a 2 M solution (4 ml) of methanamine in tetrahydrofuran, and the solution was stirred at room temperature for 24 hr. The reaction solution was adjusted to pH 3 by the addition of 1 N hydrochloric acid and was then washed twice with diethyl ether. A saturated aqueous sodium hydrogencarbonate solution was added to the aqueous layer, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and was then filtered. The filtrate was concentrated under the reduced pressure to give 136.1 mg (yield 85%) of the title compound.
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Synthesis routes and methods III

Procedure details

Following the procedure outlined for Example 488, 1-bromo-4-(bromomethyl)benzene (1.0 g, 4.0 mmol) was reacted with methanamine (620 mg, 20 mmol) to afford the desired product (750 mg, 93%) as a brown solid: ESI MS m/z 201 [C8H10BrN+H]+.
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Synthesis routes and methods IV

Procedure details

800 ml of an 8% solution of methylamine in toluene are added, whilst cooling with ice, to 100 g of 4-bromobenzaldehyde and 300 g of molecular sieve (3 Angstroms). The mixture is stirred overnight at ambient temperature, suction filtered to remove the molecular sieve and the solvent is evaporated off. The residue is dissolved in 1.4 litres of ice cold methanol and 48 g of sodium borohydride are added in batches whilst cooling with ice. Then the mixture is stirred for 30 minutes at 0° C., for one hour at 10° C. and for two hours at ambient temperature, then evaporated to dryness, the residue is taken up in ice water, acidified with half concentrated hydrochloric acid and extracted twice with ether. The ether is discarded, the aqueous phase is made alkaline with concentrated sodium hydroxide solution whilst cooling and then extracted three times with ether. The organic phase is washed with water and saturated saline solution, dried and evaporated down. 96.8 g of N-methyl-4-bromobenzylamine are obtained in the form of a colourless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromophenyl)-n-methylmethanamine
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1-(4-Bromophenyl)-n-methylmethanamine

Citations

For This Compound
7
Citations
NI Kauser, M Weisel, YL Zhong… - The Journal of Organic …, 2020 - ACS Publications
The therapeutic application of nitric oxide, an endogenous cellular signaling molecule, has been limited due to the difficulty of developing stable pro-drugs with slow kinetics of NO …
Number of citations: 6 pubs.acs.org
I Wilson - 2011 - etheses.dur.ac.uk
Within a number of industries, and particularly within the pharmaceutical industry, there is a desire for reliable, high yielding routes towards large numbers of valuable small molecules …
Number of citations: 4 etheses.dur.ac.uk
R Tshinavhe - 2021 - search.proquest.com
Tuberculosis (TB) is an infectious airborne disease that is caused by Mycobacterium tuberculosis (Mtb). The World Health Organization (WHO) reported that TB was responsible for 1.4 …
Number of citations: 3 search.proquest.com
N Long, A Le Gresley, A Solomonsz, A Wozniak… - …, 2023 - thieme-connect.com
Herein, we present a synthetic compound library comprising of 28 anilino and benzylamino monosquarate-amide derivatives. Members of this library were designed as bioisosteric …
Number of citations: 4 www.thieme-connect.com
S Gupta, N Chandna, AK Singh… - The Journal of Organic …, 2018 - ACS Publications
Copper chalcogenide nanoparticles (Cu 2 S) synthesized for the first time from a single-source precursor, CuSPh, act as highly efficient and reusable heterogeneous catalyst for …
Number of citations: 21 pubs.acs.org
G Pattison, G Sandford, I Wilson, DS Yufit, JAK Howard… - Tetrahedron, 2017 - Elsevier
Tetrafluoropyridazine 1 reacts with a range of oxygen-, nitrogen-, sulfur- and carbon-centred nucleophiles to give, in general, products 2 arising from substitution of fluorine para to ring …
Number of citations: 6 www.sciencedirect.com
MMAR Moustafa - 2011 - search.proquest.com
Abstract-The development of new and efficient synthetic methodologies to prepare heterocyclic compounds has received great attention over the years due to their importance in the …
Number of citations: 4 search.proquest.com

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